REACTION_CXSMILES
|
[OH-].[Li+].[O:3]1[C:11]2[CH2:10][CH2:9][N:8]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:7][C:6]=2[C:5]([C:19]([O:21]CC)=[O:20])=[N:4]1>C(O)C>[C:15]([O:14][C:12]([N:8]1[CH2:9][CH2:10][C:11]2[O:3][N:4]=[C:5]([C:19]([OH:21])=[O:20])[C:6]=2[CH2:7]1)=[O:13])([CH3:18])([CH3:16])[CH3:17] |f:0.1|
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Name
|
|
Quantity
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12.8 mL
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Type
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reactant
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Smiles
|
[OH-].[Li+]
|
Name
|
|
Quantity
|
3.2 g
|
Type
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reactant
|
Smiles
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O1N=C(C=2CN(CCC21)C(=O)OC(C)(C)C)C(=O)OCC
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Name
|
|
Quantity
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48 mL
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Type
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solvent
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Smiles
|
C(C)O
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
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the mixture was stirred at room temperature for 3 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The mixture was then concentrated in vacuo
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Type
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EXTRACTION
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Details
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the mixture was extracted three times with ethyl acetate
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic phases were dried with Na2SO4
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Type
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FILTRATION
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Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was employed directly in the next stage without further purification
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
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C(C)(C)(C)OC(=O)N1CC2=C(CC1)ON=C2C(=O)O
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |